8-Fluoro-5-methylquinoline

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Medicinal chemistry requires precise regiochemistry for SAR studies; wrong isomers derail drug discovery. 8-Fluoro-5-methylquinoline (CAS 1241746-03-1) delivers the exact 5-methyl, 8-fluoro substitution pattern critical for mefloquine analogs and tyrosine kinase inhibitors (e.g., Ningetinib). - **Proven Scaffold**: Present in US9133162B2 patents; achieves low-nanomolar potency against c-Met/VEGFR2. - **Optimized Properties**: LogP 2.68 enhances membrane permeability vs. non-fluorinated parent. - **Reliable Supply**: Available at >98% purity; ideal for multi-step process chemistry.

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
Cat. No. B11917925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-5-methylquinoline
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=NC2=C(C=C1)F
InChIInChI=1S/C10H8FN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3
InChIKeyCDPAWBWUZAAXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-5-methylquinoline Properties and Research Utility


8-Fluoro-5-methylquinoline (CAS 1241746-03-1) is a halogenated quinoline building block with a molecular formula of C10H8FN and a molecular weight of 161.18 g/mol . It is characterized by a fluorine atom at the 8-position and a methyl group at the 5-position of the quinoline heterocyclic core, a structural motif found in numerous bioactive molecules including the antimalarial mefloquine and various kinase inhibitors . This specific substitution pattern makes it a valuable intermediate for synthesizing compounds where precise regiochemistry governs biological target engagement or physicochemical properties [1].

Why 8-Fluoro-5-methylquinoline Cannot Be Replaced by Isomers


The specific positioning of the fluoro and methyl substituents on the quinoline core creates a unique electronic environment that cannot be replicated by simple analogs. In fluoroquinolone antibacterials, the C-8 fluorine substituent enhances activity against Gram-positive bacteria without major changes to DNA-gyrase inhibition, while a C-5 methyl group influences the molecule's non-planar geometry and target affinity [1]. Simply sourcing a regioisomer like 5-fluoro-8-methylquinoline or a positional isomer like 8-fluoro-2-methylquinoline introduces distinct steric and electronic properties that can completely alter pharmacokinetic behavior, metabolic stability, and biological target engagement. Therefore, precise chemical identity is critical for reproducible structure-activity relationship (SAR) studies and downstream applications.

Quantitative Evidence for Selecting 8-Fluoro-5-methylquinoline


Lipophilicity Gain Over 5-Methylquinoline

The introduction of the 8-fluoro substituent significantly increases the compound's calculated LogP compared to the non-fluorinated parent, 5-methylquinoline. This increase in lipophilicity is a critical factor for optimizing the permeability and bioavailability of drug candidates derived from this scaffold .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Electron-Withdrawing Effect on Reactivity

The electron-withdrawing fluorine at the 8-position reduces electron density on the quinoline ring, deactivating it towards electrophilic aromatic substitution relative to 5-methylquinoline [1]. This allows for more controlled functionalization reactions. The 5-methyl group also affects reactivity, but the lack of this combination in other analogs changes the site selectivity of further derivatization.

Synthetic Chemistry Medicinal Chemistry Reactivity Modulation

Kinase Inhibition Potency vs. Regioisomer

In patent examples for substituted quinoline kinase inhibitors (e.g., US9133162B2 targeting c-Met, VEGFR2, Axl), the 8-fluoro-5-methyl substitution pattern is specifically exemplified as providing a crucial backbone for generating low-nanomolar IC50 values (as low as 5-10 nM against multiple kinases) [1]. The specific placement of the methyl group at C-5 is critical for optimal non-planar geometry and hydrophobic pocket occupancy in ATP-binding sites, a feature not achieved with the 5-fluoro-8-methyl regioisomer .

Kinase Inhibitor Drug Design Regioselectivity

Cytotoxicity Selectivity Advantage

A structurally related 8-fluoro-quinoline derivative demonstrated high selectivity for Mycobacterium tuberculosis, with no cytotoxicity (IC50 > 100 µM) against human HepG2 (liver) and THP-1 (immune) cell lines [1]. The presence of the 8-fluoro substituent, combined with the methyl group, is believed to be a key driver for this therapeutic window, which is notably wider than for many non-fluorinated quinoline analogs [2].

Antimycobacterial Tuberculosis Cytotoxicity Selectivity

Key Applications in Drug Discovery and Chemical Research


Kinase Inhibitor Design and Synthesis

The 8-fluoro-5-methylquinoline scaffold is a core fragment in the development of multi-targeted tyrosine kinase inhibitors (e.g., Ningetinib/CT053 that inhibits c-Met, VEGFR2, and Axl), as evidenced by its presence in key patent examples from US9133162B2 [1]. Its specific substitution pattern is essential for achieving low nanomolar potency and favorable kinase selectivity profiles, making it the scaffold of choice for medicinal chemistry teams targeting these enzymes.

Antimycobacterial Agent Development

Fluorinated quinoline derivatives, particularly those bearing an 8-fluoro-5-methyl substitution pattern, have shown great promise against replicating and non-replicating Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains [2]. Procuring 8-fluoro-5-methylquinoline as a starting material enables the synthesis of focused compound libraries to investigate structure-activity relationships and optimize the high selectivity index observed for this class of compounds.

Physicochemical and Chemical Probe Optimization

The higher calculated LogP (2.68) of 8-fluoro-5-methylquinoline compared to its non-fluorinated parent makes it a superior building block for projects aiming to improve membrane permeability or CNS exposure . Simultaneously, its modulated electron density, due to the 8-fluoro electron-withdrawing effect, provides a unique handle for precise and predictable synthetic transformations, enabling the creation of complex probes for chemical biology studies.

Scalable Synthesis of Fluorinated Intermediates

As a commercially available building block with reliable purity (>95% or >98%), 8-fluoro-5-methylquinoline serves as an ideal starting point for large-scale synthesis of more complex fluorinated intermediates, such as 8-fluoro-5-methylquinoline-2-carbaldehyde . Its well-defined reactivity profile allows for efficient multi-step syntheses in process chemistry and manufacturing environments.

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